molecular formula C9H7FINO3 B6623433 2-[(2-Fluoro-6-iodobenzoyl)amino]acetic acid

2-[(2-Fluoro-6-iodobenzoyl)amino]acetic acid

Cat. No.: B6623433
M. Wt: 323.06 g/mol
InChI Key: RFBSKZDCXCPBLF-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-6-iodobenzoyl)amino]acetic acid is a compound that features both fluorine and iodine atoms attached to a benzoyl group, which is further connected to an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluoro-6-iodobenzoyl)amino]acetic acid typically involves the use of 2-amino-6-fluorobenzoic acid as a starting material . The process includes the iodination of the benzoyl group followed by the introduction of the amino acetic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoro-6-iodobenzoyl)amino]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex aromatic compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(2-Fluoro-6-iodobenzoyl)amino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-6-iodobenzoyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Fluoro-6-iodobenzoyl)amino]acetic acid is unique due to the presence of both fluorine and iodine atoms, which can significantly impact its chemical reactivity and biological activity. The combination of these elements with the amino acetic acid moiety provides a versatile scaffold for various applications in research and industry.

Properties

IUPAC Name

2-[(2-fluoro-6-iodobenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FINO3/c10-5-2-1-3-6(11)8(5)9(15)12-4-7(13)14/h1-3H,4H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBSKZDCXCPBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)NCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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